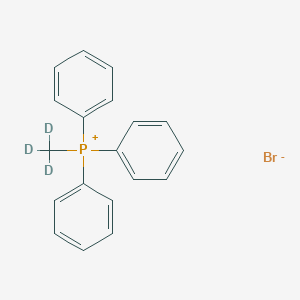

(2H3)Methyltriphenylphosphonium bromide

Overview

Description

(2H3)Methyltriphenylphosphonium bromide is a useful research compound. Its molecular formula is C19H18BrP and its molecular weight is 360.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Probe in Pharmaceutical Analysis

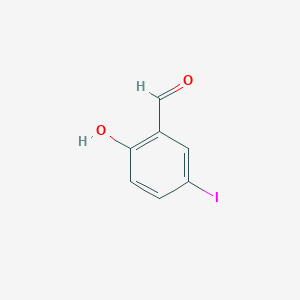

(2H3)Methyltriphenylphosphonium bromide is used as a molecular probe in the determination of bismuth in pharmaceutical products. This process utilizes the resonance light scattering (RLS) technique, where the compound forms an ion-association complex with bismuth, enhancing RLS intensity and spectral characteristics. This method has demonstrated high selectivity and accuracy in pharmaceutical analysis (Cui, Wang, & Cui, 2007).

Chemical Synthesis and Catalysis

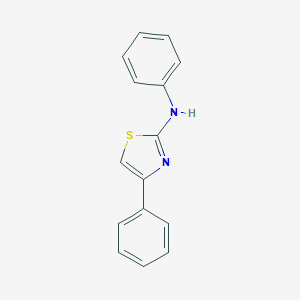

The compound plays a role in various chemical synthesis processes. For example, it acts as an efficient dethioketalization reagent with high selectivity for specific compounds without causing secondary bromination reactions (Cristau, Bazbouz, Morand, & Torreilles, 1986). Additionally, it is used in the synthesis of novel compounds like rhodium complexes, demonstrating its utility in creating complex ionic structures (Sharutin, Sharutina, Senchurin, & Somov, 2014).

Extraction and Purification Techniques

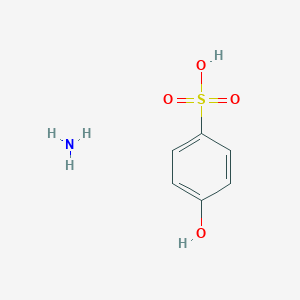

The compound is employed in green chemistry applications. For instance, it forms part of a ternary deep eutectic solvent used for selective recognition and purification of rutin and quercetin from Herba Artemisiae Scopariae (Ma, Tang, & Row, 2017). This application demonstrates its potential in enhancing extraction processes in herbal and pharmaceutical preparations.

Novel Reagents in Organic Chemistry

This compound is integral in creating novel reagents like methyltriphenylphosphonium methylcarbonate, which is used for Wittig vinylation of aldehydes and ketones (Cattelan, Noè, Selva, Demitri, & Perosa, 2015). This highlights its role in facilitating organic synthesis with high efficiency and green chemistry metrics.

Mechanism of Action

Target of Action

Methyl-d3-triphenylphosphonium bromide, also known as (2H3)Methyltriphenylphosphonium bromide or EINECS 217-248-2, is a phosphonium salt

Mode of Action

The compound is known to be used widely for methylenation via the Wittig reaction . The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to give an alkene and triphenylphosphine oxide .

Biochemical Pathways

Methyl-d3-triphenylphosphonium bromide is a principal precursor to methylenetriphenylphosphorane, a useful methylenating reagent . This conversion is achieved by treating methyltriphenylphosphonium bromide with a strong base . The resulting methylenetriphenylphosphorane can then participate in various biochemical pathways, particularly in the formation of alkenes .

Pharmacokinetics

It’s worth noting that deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of the action of Methyl-d3-triphenylphosphonium bromide is the production of alkenes via the Wittig reaction . Alkenes are fundamental compounds in organic chemistry and have wide-ranging applications in the pharmaceutical industry, among others .

Safety and Hazards

Methyltriphenylphosphonium bromide is considered hazardous. It is toxic if swallowed and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Biochemical Analysis

Biochemical Properties

(2H3)Methyltriphenylphosphonium bromide is a lipophilic molecule with a cation, allowing it to deliver molecules to specific cell components . It is also considered an antineoplastic agent

Cellular Effects

Its lipophilic nature and cationic property suggest that it may interact with various cellular components and influence cell function .

Molecular Mechanism

It is known to be a precursor to methylenetriphenylphosphorane, a useful methylenating reagent . This conversion is achieved by treating this compound with a strong base .

Transport and Distribution

Its lipophilic nature suggests that it may interact with various transporters or binding proteins .

Properties

IUPAC Name |

triphenyl(trideuteriomethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEFCHWGJNHZNT-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170527 | |

| Record name | (2H3)Methyltriphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787-44-6 | |

| Record name | Phosphonium, methyl-d3-triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1787-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Methyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Methyltriphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H3]methyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is (2H3)Methyltriphenylphosphonium bromide used to introduce deuterium into target molecules?

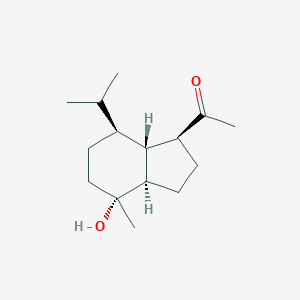

A1: this compound is a Wittig reagent. Wittig reagents are organophosphorus compounds used to introduce an alkene group into a molecule, typically by reacting with an aldehyde or ketone. In the case of this compound, the introduced alkene group contains deuterium atoms (CD3) instead of regular hydrogen atoms (CH3). This allows chemists to synthesize specifically labeled deuterated analogs of various compounds, as demonstrated by the synthesis of deuterated methylenecyclohexanes, methylenedecalins, and taraxasterols in the research paper [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)